![molecular formula C17H16Cl2N4O2S B4631355 N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B4631355.png)
N-({5-[(2,3-dichlorophenoxy)methyl]-2-furyl}methylene)-3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-amine
Overview
Description
Synthesis Analysis
The synthesis of heterocyclic compounds often involves nucleophilic ring-opening reactions followed by cyclization processes. For instance, the versatile template of 4-bis(methylthio)methylene-2-phenyloxazol-5-one has been utilized for the synthesis of novel heterocyclic scaffolds through nucleophilic ring opening, demonstrating a method that might be relevant to the synthesis of the compound (Amareshwar, Mishra, & Ila, 2011).
Molecular Structure Analysis
Crystal structure analysis provides insight into the molecular geometry, bond angles, and potential intermolecular interactions. For compounds containing dichlorophenoxy and triazole units, the structure can be significantly influenced by the presence of these groups. As an example, the study of similar triazole derivatives reveals detailed information on their crystallography, indicating the importance of hydrogen bonding and π-π interactions in stabilizing their structures (Xue et al., 2008).
Chemical Reactions and Properties
The reactivity of such compounds can be diverse, depending on the functional groups present. For example, the reaction of amines with 5-methylene-1,3-dioxolan-2-ones leading to 4-hydroxy-2-oxazolidinones illustrates the type of chemical transformations that could be expected, showing how different functional groups interact under specific conditions (Chernysheva, Bogolyubov, & Semenov, 1999).
Scientific Research Applications
Crystal Structure Analysis
A study on the crystal structures of an isomeric pair of 3-methylthio-5-amino-1,2,4-triazoles provides insight into the structural characteristics of similar compounds. The research demonstrates the utility of X-ray crystallography in elucidating the molecular structure, which is crucial for understanding the chemical behavior and potential applications of such compounds in materials science and drug design (Kălmăn, Párkányi, & Reiter, 1984).
Antimicrobial Activities
Research into the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives highlights the potential for compounds with similar structural motifs to be used in the development of new antimicrobial agents. The study shows the importance of the triazole ring and its substituents in imparting antimicrobial properties, suggesting applications in pharmacology and medicinal chemistry (Bektaş et al., 2010).
Anticancer Evaluation
The synthesis and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives, including the assessment of cytotoxicity against various human tumor cell lines, underline the compound's potential as a scaffold for developing anticancer agents. This research indicates the compound's relevance in drug discovery and oncological research (Kattimani et al., 2013).
Halogen Bonding Interactions
A study investigating the halogen bonding between a ligand and the pyruvate dehydrogenase complex E1 component through crystal structure, DFT calculation, and molecular docking approaches showcases the chemical versatility of compounds with halogen atoms in drug design and enzyme inhibition. This research may inform the development of more potent inhibitors for various enzymes, highlighting applications in biochemistry and pharmaceutical chemistry (He et al., 2020).
Synthesis and Chemical Reactivity
Research on the synthesis of novel heterocyclic scaffolds from versatile templates such as bis(methylthio)methylene compounds reveals the potential for creating diverse heterocyclic structures with significant biological activities. This work is crucial for synthetic organic chemistry, providing pathways to new compounds for evaluation in various biological applications (Amareshwar, Mishra, & Ila, 2011).
properties
IUPAC Name |
(E)-1-[5-[(2,3-dichlorophenoxy)methyl]furan-2-yl]-N-(3-ethylsulfanyl-5-methyl-1,2,4-triazol-4-yl)methanimine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2S/c1-3-26-17-22-21-11(2)23(17)20-9-12-7-8-13(25-12)10-24-15-6-4-5-14(18)16(15)19/h4-9H,3,10H2,1-2H3/b20-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXZHJRUFWPHLQR-AWQFTUOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=C(C(=CC=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=C(C(=CC=C3)Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-{5-[(2,3-dichlorophenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-5-methyl-4H-1,2,4-triazol-4-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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